molecular formula C13H15NO5S B13817234 A-L-Rhamnopyranosylphenyl*isothiocyanate

A-L-Rhamnopyranosylphenyl*isothiocyanate

Cat. No.: B13817234
M. Wt: 297.33 g/mol
InChI Key: UDYHMLWCTHVMQT-HPMQQCADSA-N
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Description

A-L-Rhamnopyranosylphenyl*isothiocyanate is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 g/mol. It is characterized by the presence of a rhamnopyranosyl group attached to a phenyl isothiocyanate moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-L-Rhamnopyranosylphenyl*isothiocyanate typically involves the reaction of rhamnopyranosyl derivatives with phenyl isothiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high efficiency and yield. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

A-L-Rhamnopyranosylphenyl*isothiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thioureas or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioureas, and various substituted derivatives.

Scientific Research Applications

A-L-Rhamnopyranosylphenyl*isothiocyanate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is employed in the study of glycosylation processes and the development of glycosylated biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of A-L-Rhamnopyranosylphenyl*isothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways and processes .

Comparison with Similar Compounds

A-L-Rhamnopyranosylphenyl*isothiocyanate can be compared with other similar compounds, such as:

    Phenyl isothiocyanate: Lacks the rhamnopyranosyl group and has different reactivity and applications.

    Glucopyranosylphenyl isothiocyanate: Contains a glucopyranosyl group instead of a rhamnopyranosyl group, leading to different biological and chemical properties.

    Galactopyranosylphenyl isothiocyanate: Similar structure but with a galactopyranosyl group, resulting in unique interactions and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting properties and applications.

Properties

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-(4-isothiocyanatophenoxy)-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C13H15NO5S/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(3-5-9)14-6-20/h2-5,7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1

InChI Key

UDYHMLWCTHVMQT-HPMQQCADSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N=C=S)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O

Origin of Product

United States

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